4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
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Description
4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C12H15FN4O2S2 and its molecular weight is 330.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound “4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole” is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with ENTs, and it has been demonstrated to be a novel inhibitor of ENTs . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The compound affects the biochemical pathways involving ENTs. By inhibiting ENTs, it can potentially disrupt nucleotide synthesis and the regulation of adenosine function . The downstream effects of this disruption would depend on the specific cellular context and could have implications for various biological processes, including cell proliferation and apoptosis.
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to reduced uridine uptake . This could potentially disrupt various cellular processes, including nucleotide synthesis and the regulation of adenosine function .
Properties
IUPAC Name |
4-[4-(2-fluoroethyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O2S2/c13-4-5-16-6-8-17(9-7-16)21(18,19)11-3-1-2-10-12(11)15-20-14-10/h1-3H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLOLEKEXDBUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.